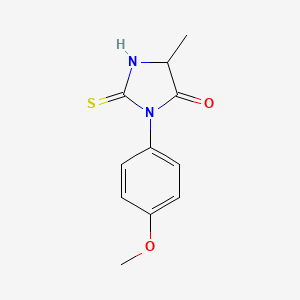

1-(4-methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Description

1-(4-Methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a substituted imidazolone derivative featuring a 4-methoxyphenyl group at position 1, a methyl group at position 4, and a sulfanyl (thiol) group at position 2. This compound is of interest in pharmaceutical research due to its structural similarity to bioactive heterocycles, such as chalcones and sulfonamide derivatives . It is primarily utilized as a reference standard or synthetic intermediate in drug discovery, as indicated by its availability through specialized suppliers like Hubei Guoyun Furui Technology Co., Ltd. .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7-10(14)13(11(16)12-7)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDIULYIOXJRFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=S)N1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxyphenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, commonly referred to as compound 125751-03-3, is a synthetic derivative of imidazole that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H12N2O2S

- Molecular Weight : 236.29 g/mol

The compound features a methoxy group at the para position of the phenyl ring and a sulfanyl group that contributes to its pharmacological properties.

Antioxidant Properties

Research has indicated that imidazole derivatives exhibit significant antioxidant activities. A study demonstrated that related compounds could scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage in various diseases such as cancer and neurodegeneration .

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes. Specifically, it has been investigated for its inhibitory effects on lipoxygenase (ALOX15), an enzyme involved in inflammatory processes. The structure of the compound allows it to interact with the enzyme's active site effectively .

Table 1: Inhibitory Potency Against ALOX15

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 1-(4-Methoxyphenyl)-4-methyl... | 0.025 | Competitive inhibition at the active site |

| Reference Compound | 0.001 | Non-specific inhibition |

Antimicrobial Activity

Several studies have reported that imidazole derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria .

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was administered to cultures of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound indicates moderate absorption with peak plasma concentrations achieved within a few hours post-administration. Toxicological studies have shown minimal adverse effects at therapeutic doses; however, further investigations are warranted to fully understand its safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

The compound’s key structural analogs differ in substituents on the phenyl ring and/or the imidazolone core. These substitutions influence electronic properties, solubility, and biological activity.

Table 1: Structural Comparison of Key Analogs

| Compound Name | Substituents (Position) | Key Structural Features |

|---|---|---|

| 1-(4-Methoxyphenyl)-4-methyl-2-sulfanyl-... (Target) | 4-OCH₃ (C6H4), 4-CH₃, 2-SH | Electron-donating methoxy enhances solubility |

| 4-(4-Bromophenyl)-4-methyl-2-sulfanyl-... | 4-Br (C6H4), 4-CH₃, 2-SH | Electron-withdrawing Br increases reactivity |

| 1-[4-(Propan-2-yl)phenyl]-2-sulfanyl-... | 4-isopropyl (C6H4), 2-SH | Bulky isopropyl reduces solubility |

| 1-(2-Chlorophenyl)-2-sulfanyl-... | 2-Cl (C6H4), 2-SH | Ortho-Cl induces steric hindrance |

Table 2: Hypothesized Bioactivity Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.